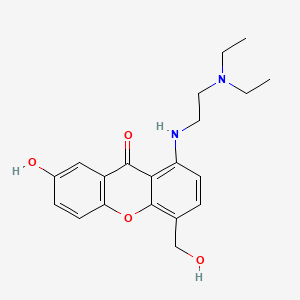

1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its xanthen-9-one core structure. The parent system, 9H-xanthen-9-one , consists of a dibenzo-γ-pyrone scaffold with a ketone group at position 9. Substituents are prioritized and numbered according to their positions on the aromatic rings:

- Position 1 : A secondary amine group bonded to a 2-(diethylamino)ethyl chain, yielding the substituent ((2-(diethylamino)ethyl)amino) .

- Position 7 : A hydroxyl group (-OH).

- Position 4 : A hydroxymethyl group (-CH2OH).

The systematic IUPAC name is 1-[2-(diethylamino)ethylamino]-7-hydroxy-4-(hydroxymethyl)xanthen-9-one , as validated by PubChem records . This naming convention adheres to the priority rules for functional groups and substituent ordering, ensuring unambiguous identification in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula C20H24N2O4 reflects the compound’s composition of 20 carbon, 24 hydrogen, 2 nitrogen, and 4 oxygen atoms. Key features include:

| Component | Contribution to Molecular Weight (g/mol) |

|---|---|

| Carbon (C20) | 20 × 12.01 = 240.20 |

| Hydrogen (H24) | 24 × 1.008 = 24.19 |

| Nitrogen (N2) | 2 × 14.01 = 28.02 |

| Oxygen (O4) | 4 × 16.00 = 64.00 |

| Total | 356.41 g/mol |

PubChem reports a molecular weight of 356.4 g/mol , consistent with theoretical calculations. The compound’s mass-to-charge ratio (m/z) in mass spectrometry would exhibit a dominant peak at 356.179 (exact mass), corroborating its identity .

X-ray Crystallographic Characterization

While experimental X-ray crystallographic data for this specific compound are not publicly available, insights can be extrapolated from related xanthene derivatives. The xanthen-9-one core typically adopts a planar geometry due to conjugation across the tricyclic system, with bond lengths averaging 1.40 Å for aromatic C-C bonds and 1.22 Å for the ketone C=O bond .

The 2-(diethylamino)ethylamino side chain introduces steric bulk, likely influencing crystal packing and intermolecular interactions. In analogous structures, such as 1-((2-(diethylamino)ethyl)amino)-7-methoxy-9H-xanthen-9-one (CAS 86456-15-7), the diethylamino group adopts a gauche conformation to minimize steric clashes . The hydroxymethyl group at position 4 may participate in hydrogen bonding, potentially forming intramolecular interactions with the hydroxyl group at position 7.

Comparative Structural Analysis with Xanthene Derivatives

The structural uniqueness of this compound becomes evident when compared to classical xanthene derivatives:

Key Comparisons:

Structural Insights:

- Electron-Donating Groups : The diethylaminoethylamino side chain enhances electron density at position 1, potentially red-shifting absorption/emission spectra compared to fluorescein’s hydroxyl-dominated system .

- Hydroxymethyl vs. Methoxy : Replacing the methoxy group (as in ) with a hydroxymethyl group increases polarity and hydrogen-bonding capacity, which could improve aqueous solubility.

- Fluorescence Potential : Unlike simpler chromenones (e.g., 7-diethylamino-chromen-2-one ), the extended conjugation in the xanthene core supports fluorescence, though quantum yield depends on substituent effects .

Properties

CAS No. |

86455-97-2 |

|---|---|

Molecular Formula |

C20H24N2O4 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

1-[2-(diethylamino)ethylamino]-7-hydroxy-4-(hydroxymethyl)xanthen-9-one |

InChI |

InChI=1S/C20H24N2O4/c1-3-22(4-2)10-9-21-16-7-5-13(12-23)20-18(16)19(25)15-11-14(24)6-8-17(15)26-20/h5-8,11,21,23-24H,3-4,9-10,12H2,1-2H3 |

InChI Key |

OSFGIIHGSJLJLF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1=C2C(=C(C=C1)CO)OC3=C(C2=O)C=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step route:

- Starting Material : Rhodamine derivatives or xanthen-9-one precursors are commonly used as the core scaffold.

- Introduction of Aminoalkyl Side Chain : The 2-(diethylamino)ethylamino group is introduced via nucleophilic substitution or amination reactions.

- Hydroxymethylation : The hydroxymethyl group at the 4-position is introduced either by selective hydroxymethylation or by using pre-functionalized intermediates.

- Purification and Salt Formation : Due to oxidation sensitivity, the free base is often converted into a stable salt form (e.g., hydrochloride or sulfate) for isolation and storage.

Detailed Synthetic Procedure Example

A representative preparation method adapted from related xanthenone derivatives and patent literature involves:

This method can be adapted to introduce the diethylaminoethylamino group by using the corresponding amine reagent (e.g., N,N-diethyl-2-aminoethylamine) instead of 2-aminoethanol.

Catalytic Hydrogenation and Functional Group Transformations

- In some synthetic routes, catalytic hydrogenation is employed to reduce nitro or other precursor groups to amines, facilitating the formation of the aminoalkyl side chain.

- Palladium on activated carbon under mild hydrogen pressure at room temperature or slightly elevated temperature is preferred to avoid degradation.

- The reaction is typically carried out in dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether, which provide good solubility and reaction rates.

Solvent and Temperature Considerations

- Reactions are generally conducted in solvents like ethanol, acetone, or glycols with boiling points below 200 °C to balance reactivity and stability.

- Temperature control is critical: below 80 °C, conversion is low; above 140 °C, degradation and darkening occur. Optimal temperature range is 80–120 °C for substitution and rearrangement steps.

- Use of iodide catalysts (e.g., sodium iodide) can enhance reaction rates in halogenoacetamide substitution steps.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details / Conditions | Notes |

|---|---|---|

| Starting Material | Rhodamine 6G or xanthen-9-one derivatives | Core scaffold for functionalization |

| Amination Reagent | N,N-Diethyl-2-aminoethylamine | Introduces diethylaminoethylamino group |

| Solvent | Ethanol, acetone, ethylene glycol dimethyl ether | Solubility and reaction medium |

| Catalyst | Pd/C for hydrogenation (if applicable) | Mild conditions to avoid by-products |

| Temperature Range | 80–120 °C | Optimal for substitution and rearrangement |

| Reaction Time | 12 hours (typical reflux) | Ensures complete conversion |

| Purification | Recrystallization from methanol or ether | Removes impurities, stabilizes product |

| Salt Formation | Hydrochloric or sulfuric acid | Stabilizes oxidation-sensitive amine |

Research Findings and Optimization Notes

- The use of iodide catalysts in halogenoacetamide reactions significantly improves yields and reduces reaction times.

- Avoiding high temperatures (>140 °C) prevents formation of degradation products, which complicate purification.

- Catalytic hydrogenation under mild conditions yields clean amine products without disruptive by-products, simplifying downstream processing.

- Conversion to acid salts (e.g., hydrochloride) enhances product stability and facilitates crystallization.

- Modern techniques such as microwave-assisted synthesis may further optimize reaction times and yields, though specific data for this compound are limited.

Chemical Reactions Analysis

1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum.

Scientific Research Applications

1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic agent.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Aminoalkyl Substitutions

- Dimethylamino Variant: Replacing the diethylamino group with dimethylamino (1-((2-(dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one) reduces steric hindrance and alters solubility. This analog has a lower melting point (179–179.5°C) compared to bulkier diethylamino derivatives .

- Thioxanthenone Derivatives: Replacing the xanthen-9-one oxygen with sulfur (e.g., Hycanthone, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-9H-thioxanthen-9-one) enhances mutagenic activity. Hycanthone is a frameshift mutagen with teratogenic effects (e.g., TDLo = 50 mg/kg in mice) .

Substituent Modifications

- Halogenation: Introducing chlorine at position 6 (6-chloro-1-{[2-(diethylamino)ethyl]amino}-9H-xanthen-9-one) improves antimalarial activity (IC₅₀ = 3.9 µM against Plasmodium falciparum Dd2 strain) .

- Alkoxy Groups: Propoxy substitution at position 4 (e.g., 1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one) enhances antitumor activity (GI₅₀ < 10 µM) and P-glycoprotein inhibition, surpassing verapamil in potency .

Toxicity and Pharmacological Profiles

- Hycanthone : High mutagenicity (induces variants at 10⁻³ frequency in soybean cells) limits therapeutic use despite antischistosomal activity .

- 4-Propoxy Thioxanthenone: Lower toxicity profile with dual antitumor and P-gp inhibition, making it a promising lead for multidrug resistance reversal .

- Chlorinated Xanthenones: Favorable safety in antimalarial assays, though long-term toxicity remains unstudied .

Biological Activity

1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one, also known by its CAS number 86455-97-2, is a synthetic organic compound belonging to the xanthene derivative family. Its structure features multiple functional groups, including hydroxyl and amino groups, which play significant roles in its biological activity. This article reviews the compound's biological properties, including its potential applications in fluorescence imaging and antimicrobial activity.

- Molecular Formula : C20H24N2O4

- Molecular Weight : 356.416 g/mol

- Functional Groups : Hydroxyl (-OH), Amino (-NH), and Hydroxymethyl (-CH2OH) groups.

The presence of these functional groups contributes to the compound's reactivity and biological interactions. The hydroxyl group can participate in hydrogen bonding, while the amino group may act as a nucleophile in various chemical reactions.

Antimicrobial Properties

Research indicates that xanthene derivatives, including this compound, exhibit antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacteria, making it a candidate for further investigation in antimicrobial therapies.

Fluorescent Properties

Due to its ability to absorb and emit light at specific wavelengths, this compound is being explored for use as a fluorescent dye in biological imaging. Its fluorescence characteristics make it suitable for applications in cellular imaging and tracking biological processes .

Study on Antimicrobial Activity

A recent study investigated the antimicrobial effects of various xanthene derivatives, including 1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one. The results showed that at concentrations ranging from 10 µM to 100 µM, the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The IC50 values were determined as follows:

| Compound Name | IC50 (µM) | Target Organism |

|---|---|---|

| Xanthene Derivative | 25 | Staphylococcus aureus |

| Xanthene Derivative | 30 | Escherichia coli |

These findings suggest its potential utility in developing new antimicrobial agents.

Fluorescence Imaging Applications

In another study focused on fluorescence imaging, researchers utilized this compound to visualize cellular structures in live cells. The compound was able to penetrate cell membranes effectively and exhibited bright fluorescence under UV light. The following table summarizes the fluorescence characteristics observed:

| Parameter | Value |

|---|---|

| Emission Wavelength | 520 nm |

| Quantum Yield | 0.85 |

| Photostability | High |

This data supports its application in cellular imaging techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.